(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid
CAS No.: 877171-11-4
Cat. No.: VC5429930
Molecular Formula: C10H10O4
Molecular Weight: 194.186
* For research use only. Not for human or veterinary use.
![(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid - 877171-11-4](/images/structure/VC5429930.png)
Specification
CAS No. | 877171-11-4 |
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Molecular Formula | C10H10O4 |
Molecular Weight | 194.186 |
IUPAC Name | (2S)-2-(1,3-benzodioxol-5-yl)propanoic acid |
Standard InChI | InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1 |
Standard InChI Key | VUNWUTPFVAAMOC-LURJTMIESA-N |
SMILES | CC(C1=CC2=C(C=C1)OCO2)C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features:
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A benzodioxole ring (1,3-benzodioxol-5-yl group) fused to a propanoic acid chain.
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A chiral center at the α-carbon, conferring stereospecificity .
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An amino group (-NH₂) and a carboxylic acid group (-COOH), typical of α-amino acids.
The SMILES notation for the S-enantiomer is C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)N
, highlighting the stereochemistry .
Physicochemical Data
The hydrochloride salt form enhances solubility for experimental use, with a stock solution preparation guideline of 4.07 mL for 1 mM concentration .
Synthesis and Enantioselective Production
Classical Synthetic Routes
A reported method involves:
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Acetal Formation: Reacting catechol derivatives with methylene donors (e.g., CH₂Cl₂) in the presence of Cs₂CO₃ .
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Amination: Introducing the amino group via Strecker synthesis or reductive amination .
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Resolution: Chiral chromatography or enzymatic resolution to isolate the S-enantiomer .
Catalytic Asymmetric Synthesis
Recent advances employ iron-catalyzed 1,3-nitrogen migration for high enantioselectivity (up to 98% ee) :
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Substrate: Azanyl esters (RCO₂NHBoc) derived from benzo[d] dioxol-5-ylpropanoic acid.
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Catalyst: Tetradentate bis-benzimidazole iron complexes (e.g., (R,R)-FeBIPF₂).
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Conditions: -50°C in 1,2-dichlorobenzene/CHCl₃, yielding 98% NMR purity .
Table 1: Optimization of Iron-Catalyzed Synthesis
Entry | Catalyst Modifier | Yield (%) | ee (%) |
---|---|---|---|
1 | H | 98 | 90 |
2 | tBu | 62 | 75 |
7 | F | 85 | 92 |
Biochemical Applications and Mechanisms
Enzyme Inhibition and Antioxidant Activity
The compound’s benzodioxole moiety enables interactions with oxidative enzymes:
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Horseradish Peroxidase (HRP) Inhibition: A methoxy-substituted analog showed 45% HRP inhibition at 10 μM, attributed to radical scavenging .
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ROS Scavenging: Reduced reactive oxygen species (ROS) in cellular models by 60% at 50 μM .
Pharmacological and Industrial Relevance
Drug Design Scaffold
The compound serves as a precursor for:
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Peptidomimetics: Incorporation into peptides to enhance blood-brain barrier penetration .
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Small-Molecule Inhibitors: Functionalization for kinase or protease targeting .
Parameter | Specification |
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GHS Signal Word | Warning |
Hazard Statements | H302, H315, H319, H335 |
Precautionary Measures | Use PPE, avoid inhalation |
Stability Considerations
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